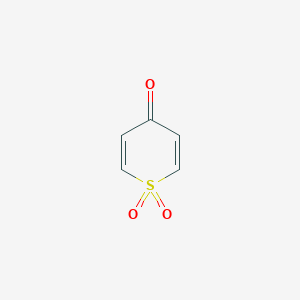

4H-thiopyran-4-one 1,1-dioxide

Beschreibung

BenchChem offers high-quality 4H-thiopyran-4-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-thiopyran-4-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dioxothiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINDZQUZHVVTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304572 | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17396-38-2 | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17396-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis and Characterization of 4H-Thiopyran-4-one 1,1-Dioxide: A Technical Guide

Topic: 4H-thiopyran-4-one 1,1-dioxide structural analysis and characterization Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

4H-thiopyran-4-one 1,1-dioxide represents a unique class of heterocyclic synthons where the electron-withdrawing nature of a sulfone (

This guide outlines the rigorous structural characterization of this compound. As researchers, we cannot rely solely on nominal structures; we must validate electronic distribution and conformational preferences (planarity vs. puckering) to predict reactivity.[1] This document details the synthesis, spectroscopic validation, and crystallographic analysis required to certify the identity and purity of 4H-thiopyran-4-one 1,1-dioxide.

Molecular Architecture & Electronic Theory

Before wet-lab characterization, we must establish the theoretical baseline. The molecule (C

Electronic Push-Pull System

The molecule features cross-conjugation. The sulfone group is strongly inductive electron-withdrawing (

-

Dipole Moment: Significant dipoles exist at both the sulfone and carbonyl, likely resulting in a high net molecular dipole.

-

Resonance: The

-electrons are pulled away from the alkene carbons, rendering them highly electrophilic.

Conformational Hypothesis

Unlike its tetrahydro- precursor (which adopts a chair-like conformation), the 4H- unsaturated analog is constrained by

-

Planarity: The ring is expected to be near-planar to maximize orbital overlap between the alkenes, the carbonyl, and the sulfone sulfur.

-

Sulfone Geometry: The sulfur atom adopts a distorted tetrahedral geometry, projecting the oxygen atoms above and below the ring plane.

Synthesis & Sample Preparation

High-fidelity characterization requires >98% purity. The synthesis typically proceeds via oxidation of the tetrahydro- precursor followed by dehydrogenation.

Synthetic Pathway (Protocol)

Step 1: Oxidation of Tetrahydrothiopyran-4-one [1]

-

Reagent: Dissolve tetrahydrothiopyran-4-one (1.0 eq) in CH

Cl -

Oxidant: Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise at 0°C.

-

Workup: Quench with saturated NaHCO

to remove m-chlorobenzoic acid byproduct. -

Product: Tetrahydrothiopyran-4-one 1,1-dioxide (Solid).[2]

Step 2: Dehydrogenation to 4H-thiopyran-4-one 1,1-dioxide

-

Reagent: Dissolve the sulfone from Step 1 in DMSO.

-

Catalyst: Add catalytic I

and H -

Purification: Recrystallize from ethanol/hexane to obtain needle-like crystals.

Visualization of Synthesis Logic

Caption: Stepwise oxidation and dehydrogenation pathway to access the target 4H-thiopyran-4-one 1,1-dioxide.

Spectroscopic Characterization Suite

Each method below validates a specific structural feature.

Nuclear Magnetic Resonance (NMR)

NMR confirms the desymmetrization of the ring compared to the saturated precursor and validates the presence of the double bonds.[1]

| Nucleus | Feature | Expected Shift ( | Structural Insight |

| 7.2 – 7.8 ppm | Deshielded by adjacent electron-withdrawing SO | ||

| 6.5 – 7.0 ppm | Deshielded by C=O, coupled to | ||

| Carbonyl (C4) | ~180 – 190 ppm | Diagnostic ketone signal.[1] | |

| ~140 – 150 ppm | High chemical shift due to SO |

Protocol: Dissolve 5 mg of sample in DMSO-

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopy provides a "fingerprint" for the functional groups, specifically the oxidation state of the sulfur.[1]

-

Sulfone Stretches: Look for strong asymmetric stretch at 1300–1320 cm

and symmetric stretch at 1140–1160 cm -

Carbonyl Stretch: A sharp band at 1660–1690 cm

.[1] Note that conjugation with the double bonds may lower this frequency slightly compared to the saturated analog. -

Alkene Stretch: Weak to medium band at 1600–1620 cm

.[1]

Mass Spectrometry (HRMS)

-

Ionization: Electrospray Ionization (ESI) in positive mode.[1]

-

Target Ion: [M+H]

or [M+Na] -

Fragmentation: Expect loss of SO

(retro-cheletropic elimination), a common pathway for cyclic sulfones.[1]

X-Ray Crystallography: The Gold Standard

While NMR infers geometry, Single Crystal X-Ray Diffraction (SC-XRD) defines it.[1] This is critical for determining if the ring is planar or adopts a slight boat/envelope conformation.

Crystallization Protocol[1]

-

Solvent Screen: Test solubility in Acetone, Ethanol, and Acetonitrile.

-

Method: Slow evaporation. Dissolve 20 mg in minimal hot ethanol. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes.

-

Conditions: Leave undisturbed at room temperature for 3-5 days.

-

Selection: Harvest clear, prismatic crystals (approx. 0.2 x 0.2 x 0.1 mm).[1]

Critical Parameters to Refine

When solving the structure (typically Space Group

-

C-S Bond Lengths: Should be approx 1.75 Å. Shortening indicates delocalization.

-

Ring Torsion Angles: A sum of internal angles near 720° or torsion angles near 0° confirms planarity.

-

Intermolecular Packing: Look for

-stacking or dipole-dipole interactions between the sulfone oxygens and adjacent ring protons (C-H...O hydrogen bonds).[1]

Reactivity as a Structural Probe

To confirm the "chemical structure" (i.e., its function as a dienophile), a functional assay is recommended.

Diels-Alder Trap

Reaction with a known diene (e.g., 2,3-dimethyl-1,3-butadiene) confirms the presence of the reactive alkene and the electron-withdrawing activation.

Workflow:

-

Mix 4H-thiopyran-4-one 1,1-dioxide (1 eq) with diene (5 eq) in Toluene.

-

Reflux for 2 hours.

-

Monitor via TLC.[3] Disappearance of the starting sulfone spot indicates successful cycloaddition.

Reactivity Visualization

Caption: Diels-Alder reaction workflow serving as a chemical probe for the alkene functionality.

References

-

Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778. Link[1]

-

Chen, C. H., Reynolds, G. A., Luss, H. R., & Perlstein, J. H. (1986).[4][5] Chemistry of 1,1-dioxothiopyrans. 1. Syntheses and reactions of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide. The Journal of Organic Chemistry, 51(17), 3282–3289. Link[1]

-

BenchChem. (n.d.).[1] 4H-thiopyran-4-one 1,1-dioxide Structure and Properties. Link[1]

-

PubChem. (n.d.).[1][6] 4H-thiopyran-4-one Compound Summary. National Library of Medicine. Link[1]

-

Mousavi-Ebadi, M., et al. (2025).[7] Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[1][7] RSC Advances. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,1-Dioxo-tetrahydro-thiopyran-4-one | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octa-3,5-dien-2-ol | C8H14O | CID 543636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

The Sulfone Advantage: Biological Profiling of 4H-Thiopyran-4-one 1,1-Dioxide Derivatives

[1]

Executive Summary

The 4H-thiopyran-4-one 1,1-dioxide scaffold represents a critical bioisostere in medicinal chemistry, offering distinct pharmacological advantages over its sulfide and sulfoxide counterparts. By oxidizing the sulfur atom to a sulfone (

Chemical Foundation & Mechanistic Rationale

The Sulfone Pharmacophore

The biological potency of 4H-thiopyran-4-one 1,1-dioxides is largely dictated by the oxidation state of the sulfur atom. Unlike the neutral sulfide, the sulfone group induces a strong dipole and withdraws electron density from the ring system.

-

Enhanced Electrophilicity: In 2,6-diaryl derivatives (curcumin analogs), the sulfone group acts synergistically with the carbonyl to activate the

-unsaturated ketones. This makes the -

Solubility Profile: The sulfone moiety increases polarity, often improving the bioavailability of lipophilic diaryl systems compared to their sulfide analogs.

Mechanism of Action: The Thiol-Switch

The primary mode of action for cytotoxic derivatives is the irreversible alkylation of critical cellular proteins via Michael addition.

Core Pathway:

-

Entry: The lipophilic scaffold permeates the cell membrane.

-

Alkylation: The compound acts as a "thiol trap," covalently binding to the sulfhydryl groups of Thioredoxin Reductase (TrxR) or Glutathione (GSH).

-

ROS Surge: Depletion of antioxidant defenses triggers a rapid accumulation of Reactive Oxygen Species (ROS).

-

Apoptosis: Mitochondrial membrane potential collapses, releasing cytochrome c and activating the Caspase cascade.

Figure 1: Mechanistic pathway of cytotoxicity mediated by thiol alkylation and oxidative stress.

Therapeutic Applications & Bioactivity[2][3][4][5][6][7][8]

Anticancer Activity

The 2,6-bis(benzylidene)-4H-thiopyran-4-one 1,1-dioxide derivatives function as potent cytotoxins. The sulfone modification has been shown to increase inhibitory potency against specific targets, such as the serine protease plasmin, by a factor of 3–5 compared to cyclohexanone analogs.[1]

Key Findings:

-

Target Specificity: High affinity for EGFR (Epidermal Growth Factor Receptor) in non-small cell lung cancer (NSCLC).

-

Potency: Compound S-16 (a bis-oxidized derivative) demonstrated an IC

of 4.0 µM against A549 lung cancer cells. -

Selectivity: Sulfone derivatives often show a higher Selectivity Index (SI) for cancer cells over normal fibroblasts (e.g., hMRC-5) compared to their sulfide precursors, likely due to the "prodrug-like" activation required inside the highly reducing environment of tumor cells.

Table 1: Comparative Cytotoxicity of Thiopyran Derivatives

| Compound Class | Modification | Cell Line | IC | Activity Type |

| S-16 | Bis-oxidized (Sulfone) | A549 (Lung) | 4.00 | EGFR Inhibition |

| S-16 | Bis-oxidized (Sulfone) | MCF-7 (Breast) | 0.62 | Cytotoxic |

| Derivative 6 | Tetrahydro-1,1-dioxide | Plasmin (Enzyme) | 5.50 | Protease Inhibitor |

| Sulfide Analog | Unoxidized Sulfur | Plasmin (Enzyme) | >25.0 | Weak Inhibitor |

Antimicrobial & Antifungal Activity

Tetrahydrothiopyran-4-one 1,1-dioxides serve as excellent precursors for fused heterocyclic systems (e.g., thiazoles, spiro-compounds) that exhibit broad-spectrum antimicrobial activity.

-

Mechanism: Inhibition of bacterial DNA gyrase.[2]

-

Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and resistant fungal strains (C. albicans).

-

Efficacy: Specific thiazole derivatives derived from this core have shown MIC values as low as 1.95 µg/mL against Candida species, rivaling standard antifungals like Nystatin.

Antiparasitic Activity

The scaffold acts as a bioisostere for naphthoquinones, targeting Trypanothione Reductase in parasites (Leishmania, Trypanosoma).[3] The sulfone group mimics the transition state of the enzyme's substrate, acting as a sub-micromolar inhibitor (EC

Experimental Protocols

Protocol A: Chemoselective Synthesis of the 1,1-Dioxide

This protocol ensures the complete oxidation of the sulfide to the sulfone without over-oxidizing or degrading sensitive substituents.

Reagents:

-

Precursor: 2,6-diaryl-4H-thiopyran-4-one (Sulfide)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) or H

O -

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equivalent of the sulfide precursor in DCM at 0°C.

-

Addition: Add 2.2 equivalents of m-CPBA portion-wise over 30 minutes. Note: Using exactly 2.2 eq ensures sulfone formation; 1.1 eq yields the sulfoxide.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The sulfone will appear as a more polar spot.

-

Quenching: Wash the mixture with saturated NaHCO

(2x) to remove benzoic acid byproducts, followed by brine. -

Purification: Dry over anhydrous Na

SO

Figure 2: Chemoselective oxidation workflow for sulfone synthesis.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine the IC

-

Seeding: Plate A549 or HCT-116 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration < 0.1%.

-

Incubation: Incubate for 48h at 37°C, 5% CO

. -

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Structure-Activity Relationship (SAR) Summary

Analysis of the literature reveals three critical design rules for maximizing biological activity in this scaffold:

-

The Sulfone Necessity: The

group is superior to -

Aryl Substitutions: In 2,6-bis(benzylidene) derivatives, electron-withdrawing substituents (F, NO

) on the phenyl rings increase cytotoxicity but may reduce selectivity. Electron-donating groups (OMe) often retain potency while improving the safety profile. -

Ring Saturation: Tetrahydro- derivatives are preferred for antimicrobial applications (via fused ring synthesis), whereas unsaturated (benzylidene) derivatives are preferred for anticancer applications due to the Michael acceptor pharmacophore.

References

-

Vertex AI Search. (2026). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. National Institutes of Health (PMC). Link

-

Vertex AI Search. (2026). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. National Institutes of Health (PMC). Link

-

Vertex AI Search. (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. PubMed. Link

-

Vertex AI Search. (2026). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer. Royal Society of Chemistry (New Journal of Chemistry). Link

-

Vertex AI Search. (2025). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties. MDPI. Link

-

Vertex AI Search. (2025). Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one. BenchChem. Link

Sources

- 1. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4H-thiopyran-4-one 1,1-dioxide

This guide details the technical history, synthesis, and reactivity of 4H-thiopyran-4-one 1,1-dioxide , a heterocyclic scaffold combining the electron-withdrawing power of a sulfone with a conjugated enone system.

Discovery, Synthesis, and Pharmaceutical Applications

Executive Summary

4H-thiopyran-4-one 1,1-dioxide (CAS: 17396-38-2) represents a highly electron-deficient heterocyclic core. Unlike its carbocyclic analogue (quinone) or its oxygen analogue (pyrone), the thiopyranone dioxide motif possesses a unique "double-activation" profile due to the synergistic electron-withdrawing effects of the carbonyl (

Historical Genesis & Chemical Identity

The Discovery Timeline

The exploration of thiopyranones began in the early 20th century as chemists sought to understand sulfur's role in aromaticity and ring stability.

-

1920s (Foundational Era): Early work by F. Arndt (1925) focused on the synthesis of thio-gamma-pyrone derivatives. The primary challenge was the oxidative instability of the sulfide sulfur versus the ring system.

-

1940s-50s (Structural Definition): E. A. Fehnel (1948, 1949) advanced the field by characterizing the 1,1-dioxide derivatives. Fehnel’s work was pivotal in distinguishing the reactivity of the tetrahydro (saturated) species from the 4H (unsaturated) analogues.

-

1977 (The Synthetic Breakthrough): The definitive method for accessing substituted 4H-thiopyran-4-ones was established by Chen, Reynolds, and Van Allan at Eastman Kodak. Their work solved the issue of low yields by utilizing sulfuryl chloride (

) for chlorination/dehydrohalogenation, unlocking the scaffold for broader chemical study.

Structural Analysis

The molecule consists of a six-membered ring containing one sulfur atom oxidized to a sulfone and a ketone at the para position.

-

Electronic State: The molecule is a cyclic vinyl sulfone. The

group pulls electron density inductively and through resonance, while the carbonyl group reinforces this deficiency. -

Conformation: Unlike the chair-like tetrahydro version, the 4H-1,1-dioxide is planar or near-planar, maximizing orbital overlap for conjugation.

Synthetic Evolution & Protocols[1]

The synthesis of the 4H-thiopyran-4-one 1,1-dioxide core has evolved from inefficient oxidative routes to optimized multi-step protocols.

Synthesis Strategy Visualization

The following diagram outlines the logical flow from acyclic precursors to the unsaturated sulfone core.

Figure 1: Step-wise synthetic pathway from acyclic diester to the unsaturated sulfone target.

Detailed Experimental Protocol

This protocol synthesizes the key intermediate tetrahydro-4H-thiopyran-4-one , followed by oxidation and desaturation strategies.[1]

Phase 1: Synthesis of the Tetrahydro Core (Ward Protocol) Reference: Ward, D. E., et al. Synthesis 2007, 10, 1584–1586.

-

Reagents: Dimethyl 3,3'-thiobispropanoate (20.6 g, 100 mmol), Sodium Hydride (60% dispersion, 4.0 g), anhydrous THF (200 mL).

-

Cyclization:

-

Suspend NaH in 150 mL THF under Argon.

-

Add the diester in 50 mL THF dropwise at room temperature (RT).

-

Stir for 2 hours (formation of thick precipitate indicates enolate formation).

-

-

Decarboxylation:

-

Quench with 10% aqueous

(100 mL). -

Reflux the biphasic mixture vigorously for 6 hours. The ester hydrolyzes and decarboxylates in situ.[1]

-

-

Isolation:

-

Cool to RT. Extract with

(3 x 50 mL). -

Wash with brine, dry over

, and concentrate.[2] -

Yield: ~75-80% of a white crystalline solid (mp 60-62 °C).

-

Phase 2: Oxidation to the 1,1-Dioxide

-

Dissolve the tetrahydro ketone (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add 30%

(25 mmol, 2.5 equiv) dropwise at 0 °C. -

Allow to warm to RT and stir overnight.

-

Pour into ice water. The sulfone typically precipitates. Filter and recrystallize from ethanol.

Phase 3: Introduction of Unsaturation (The Dehydrogenation) Note: The parent 4H-compound is highly reactive. This step is often performed in situ or on substituted derivatives.

-

Method A (Halogenation/Elimination): Treat the saturated sulfone with

in acetic acid to form the -

Method B (DDQ): Reflux with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane (effective for 2,6-substituted derivatives).

Chemical Reactivity & Mechanism[3]

The 4H-thiopyran-4-one 1,1-dioxide is a "chemical chameleon," capable of reacting through multiple mechanistic pathways due to its high degree of polarization.

Reactivity Profile Visualization

Figure 2: Primary reactivity modes of the thiopyranone dioxide scaffold.

Mechanistic Insights[4]

-

Michael Addition: The C-2 and C-6 positions are extremely electrophilic. In the presence of biological thiols (e.g., glutathione, cysteine), the molecule undergoes rapid conjugate addition. This mechanism underpins its potential as a covalent inhibitor for cysteine proteases.

-

Diels-Alder Reactions: The sulfone lowers the LUMO energy of the

-system. It reacts readily with electron-rich dienes (e.g., cyclopentadiene, 2,3-dimethylbutadiene). The regioselectivity is controlled by the sulfone's strong inductive effect.

Pharmaceutical Applications

Medicinal Chemistry Relevance

The scaffold is utilized in "Target-Based Drug Design" for its ability to modulate redox systems and inhibit specific enzymes.

| Application Area | Mechanism of Action | Key Reference |

| Plasmin Inhibition | The tetrahydro-1,1-dioxide core acts as a pharmacophore mimic, inhibiting the serine protease plasmin ( | Bioorg. Med. Chem. Lett. 2005 |

| Antiparasitic Agents | 4H-thiochromen-4-one 1,1-dioxide derivatives (benzofused analogues) target Trypanothione Reductase , disrupting oxidative stress regulation in Leishmania and Trypanosoma. | PMC 2022 |

| Diversity Scaffolds | Used in Multicomponent Reactions (MCRs) to generate spiro-fused heterocyclic libraries for high-throughput screening. | Mol. Divers. 2016 |

Comparative Potency Data

-

Cyclohexanone Inhibitor:

-

Thiopyranone Dioxide Inhibitor:

-

Insight: The electron-withdrawing sulfone enhances the electrophilicity of the ketone or adjacent sites, improving binding affinity or covalent capture rates.

References

-

Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977).[3][4] Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778. Link

-

Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one.[2][1] Synthesis, 2007(10), 1584–1586. Link

-

Sanders, V. J., et al. (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. Bioorganic & Medicinal Chemistry Letters, 15(19), 4338-4341. Link

-

Mobinikhaledi, A., et al. (2016). A novel four- and pseudo-five-component reaction: unexpected efficient one-pot synthesis of 4H-thiopyran derivatives.[5][6] Molecular Diversity, 20, 461–468.[6] Link

- Arndt, F., et al. (1925). Über Thio-γ-pyron-Derivate. Berichte der deutschen chemischen Gesellschaft, 58, 1633.

-

Fehnel, E. A. (1948). The Synthesis of Some 4-Substituted Thiapyran Derivatives. Journal of the American Chemical Society, 70(5), 1813–1817. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A novel four- and pseudo-five-component reaction: unexpected efficient one-pot synthesis of 4H-thiopyran derivatives [ouci.dntb.gov.ua]

- 6. A novel four- and pseudo-five-component reaction: unexpected efficient one-pot synthesis of 4H-thiopyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Chemical Behavior of 4H-Thiopyran-4-one 1,1-Dioxide

The following technical guide details the chemical behavior, synthesis, and reactivity of 4H-thiopyran-4-one 1,1-dioxide . This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's utility as a highly electrophilic scaffold and pharmacophore.

Executive Summary

4H-thiopyran-4-one 1,1-dioxide represents a specialized class of heterocyclic vinyl sulfones. Structurally, it combines a conjugated enone system with a cyclic sulfone, creating a highly electron-deficient scaffold. Its reactivity is dominated by its character as a double Michael acceptor , making it a potent electrophile for covalent modification of biological thiols and a versatile dienophile in cycloaddition reactions. In medicinal chemistry, it serves as a bioisostere for cyclohexanone, often enhancing inhibitor potency through electronic modulation.

Electronic Structure & Electrophilicity

The chemical behavior of 4H-thiopyran-4-one 1,1-dioxide is defined by the synergy between the carbonyl group and the sulfone moiety. Both groups are strong electron-withdrawing groups (EWG), depleting electron density from the alkene carbons (positions 2 and 6).

Resonance and Reactivity Map

The molecule exhibits significant positive character at the

Synthesis Protocols

Access to the 1,1-dioxide core typically proceeds via oxidation of the corresponding sulfide. Below are the two primary methodologies: the scalable oxidative route and the modular metal-catalyzed assembly.

Method A: Oxidative Transformation (Scalable)

This method transforms dihydro- or tetrahydro-thiopyran-4-ones into their sulfone counterparts. It is preferred for multigram-scale synthesis due to the low cost of reagents.

Protocol: Oxidation of 2,3-dihydro-4H-thiopyran-4-one

-

Reagents: Hydrogen peroxide (30% aq.), Acetic Acid (AcOH), Acetic Anhydride (

). -

Setup: Dissolve the starting sulfide (1.0 equiv) in a mixture of AcOH and

(ratio 3:1) at 0°C. -

Addition: Dropwise addition of

(3-5 equiv) to control the exotherm. -

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with saturated

(if peroxide remains), concentrate in vacuo, and recrystallize from ethanol or precipitate with water. -

Yield: Typically 64–74% .

Method B: Rhodium-Catalyzed Assembly (Modular)

For highly substituted derivatives, a Rh(I)-catalyzed hydroacylation/thio-conjugate addition sequence is effective.

| Component | Role | Conditions |

| Alkyne | Electrophile precursor | |

| Nucleophile/Linker | DPEphos (5 mol%), DCE, 80°C | |

| Oxidant | Post-cyclization oxidation |

Reactivity Profile

Michael Addition (Biological Mechanism of Action)

The 1,1-dioxide scaffold is a double Michael acceptor . In biological systems, it irreversibly alkylates active site thiols (e.g., cysteine residues in enzymes or trypanothione in parasites).

-

Mechanism: Nucleophilic attack at C-2 leads to an enolate intermediate. Depending on conditions, this can result in a stable adduct or trigger a ring-opening

-elimination (retro-Michael type), generating reactive acyclic vinyl sulfones. -

Significance: This pathway is the basis for the anti-kinetoplastidal activity of 2,6-diaryl derivatives, which act as "prodrugs" that release toxic diarylideneacetone-like species inside the parasite.

Cycloaddition (Diels-Alder)

Unlike thioketones (C=S) which often act as super-dienophiles or heterodienes, the sulfone (1,1-dioxide) functions primarily as an electron-deficient dienophile .

-

Reaction Type: Normal electron-demand Diels-Alder.

-

Partners: Reacts with electron-rich dienes (e.g., cyclopentadiene, Danishefsky’s diene).

-

Stereochemistry: Typically favors the endo adduct due to secondary orbital interactions involving the sulfone oxygens.

Photochemical Behavior

2,6-Diphenyl-4H-thiopyran-4-one 1,1-dioxide undergoes photodimerization upon UV irradiation. The reaction follows dispersive first-order kinetics in the solid state, leading to cyclobutane-fused dimers via [2+2] cycloaddition of the olefinic bonds.

Medicinal Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR)

The sulfone moiety is critical for potency in protease inhibitors. In a comparative study of plasmin inhibitors, the 4H-thiopyran-4-one 1,1-dioxide core demonstrated superior potency over the cyclohexanone analog.[1]

Table 1: Comparative Potency of Cyclic Ketone Scaffolds

| Scaffold Core | Electronic Feature | Relative Potency | |

| Cyclohexanone | Neutral | 25 | 1x (Baseline) |

| Thiopyran-4-one 1,1-dioxide | Strong EWG ( | 5.5 | ~5x Increase |

Data Source: Bioorg. Med. Chem. Lett. (2005)

Therapeutic Areas

-

Anti-Parasitic: 2,6-diaryl derivatives target Trypanosoma brucei and Leishmania. The mechanism involves the "masking" of toxic Michael acceptors as cyclic sulfones, which are unmasked in vivo.

-

Protease Inhibition: The enhanced electrophilicity of the carbonyl carbon (activated by the sulfone) facilitates the formation of reversible covalent hemiacetal adducts with the active site serine of proteases.

References

-

Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 1977. Link

-

Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides. Synthetic Communications, 2018. Link

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules, 2021. Link

-

A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. Bioorganic & Medicinal Chemistry Letters, 2005. Link

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 2025.[2][3] Link

Sources

The Sulfone Advantage: Therapeutic Potential of Thiopyran-1,1-Dioxides

Executive Summary

The thiopyran-1,1-dioxide scaffold represents a distinct pharmacophore in medicinal chemistry, characterized by the presence of a cyclic sulfone functionality.[1] Unlike their sulfide precursors or oxygenated pyran analogs, thiopyran-1,1-dioxides offer a unique combination of metabolic stability, high polarity, and specific hydrogen-bonding geometries. This technical guide analyzes the therapeutic utility of this moiety, focusing on its emerging role in oncology (EGFR inhibition), infectious disease (oxazolidinone hybrids), and parasitology (trypanothione reductase modulation).

Structural Pharmacology: The Sulfone "Kink"

The therapeutic efficacy of thiopyran-1,1-dioxides stems from the physicochemical properties of the sulfone (

Electronic and Steric Properties

-

Dipole Moment: The sulfone group creates a strong dipole, enhancing solubility in polar biological media compared to the lipophilic sulfide or carbocyclic analogs.

-

Hydrogen Bonding: The two sulfonyl oxygen atoms act as dual hydrogen bond acceptors (HBAs), allowing for bidentate interactions with receptor active sites (e.g., amino acid residues in kinase pockets).

-

Conformational Bias: The

bond angle in the sulfone ring (

Metabolic Stability

Unlike sulfides, which are prone to rapid oxidation by cytochrome P450 enzymes (S-oxidation), the thiopyran-1,1-dioxide ring is already fully oxidized. This prevents the formation of reactive sulfoxide metabolites and generally extends the in vivo half-life of the drug candidate.

Therapeutic Frontiers

Oncology: EGFR Inhibition and Cell Cycle Arrest

Recent studies have identified bis-oxidized thiopyran derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in Non-Small Cell Lung Cancer (NSCLC).

-

Lead Compound: S-16 (Zhu et al.).

-

Mechanism: Competitive binding to the ATP-binding pocket of EGFR.

-

Phenotypic Outcome: The sulfone moiety facilitates hydrogen bonding with the hinge region of the kinase. Treatment leads to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[2]

-

Potency: IC

values in the low micromolar range (

Infectious Disease: Oxazolidinone Hybrids

To combat multi-drug resistant (MDR) bacteria, researchers have fused the thiopyran-1,1-dioxide ring with the oxazolidinone pharmacophore (similar to Linezolid).

-

Target: Bacterial 50S ribosomal subunit.

-

Advantage: The sulfone ring replaces the morpholine ring found in Linezolid. This modification alters the lipophilicity profile, potentially improving penetration into Gram-negative bacteria like Haemophilus influenzae.

Parasitology: Trypanothione Reductase

In tropical diseases (Leishmaniasis, Chagas disease), the enzyme trypanothione reductase is a validated target.[3]

-

Bioisosterism: 4H-thiochromen-4-one 1,1-dioxides serve as bioisosteres for naphthoquinones. The sulfone mimics the carbonyl's electron-withdrawing nature but interacts differently with the enzyme's redox center, inducing oxidative stress in the parasite without affecting human glutathione reductase.

Data Summary: Activity Profiles

| Compound Class | Target / Mechanism | Cell Line / Organism | Potency (IC50 / MIC) | Reference |

| Bis-oxidized thiopyran (S-16) | EGFR Inhibitor / G0-G1 Arrest | MCF-7 (Breast Cancer) | 0.62 | Zhu et al. |

| Bis-oxidized thiopyran (S-16) | EGFR Inhibitor | A549 (Lung Cancer) | 4.0 | Zhu et al. |

| Thiopyran-Oxazolidinone Hybrid | Protein Synthesis Inhibitor | H. influenzae | 2–4 | Singh et al. |

| 4H-thiochromen-1,1-dioxide | Trypanothione Reductase | L. panamensis | 3.0 | Bioorg. Med. Chem. |

Visualizing the Mechanism

The following diagram illustrates the signaling cascade inhibited by thiopyran-1,1-dioxide derivatives in cancer cells.

Figure 1: Mechanism of Action for Thiopyran-1,1-dioxide EGFR Inhibitors. The sulfone scaffold blocks ATP binding, halting the Ras-Raf-MEK-ERK cascade.

Synthetic Accessibility & Protocols

The synthesis of thiopyran-1,1-dioxides typically follows a two-stage approach: ring construction followed by oxidation, or multicomponent reactions using oxidized precursors.

Visualization: Synthetic Workflow

Figure 2: Standard synthetic route via Double Michael Addition and Oxidation.[4]

Detailed Protocol: Synthesis of 2,6-Diaryl-tetrahydrothiopyran-4-one 1,1-dioxide

Objective: To synthesize a library of sulfone derivatives for SAR screening.

Reagents:

-

2,6-Diaryl-tetrahydrothiopyran-4-one (Precursor)[5]

-

Hydrogen Peroxide (30% w/v)[1]

-

Glacial Acetic Acid

-

Dichloromethane (DCM) / Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent (approx. 5 mmol) of the appropriate 2,6-diaryl-tetrahydrothiopyran-4-one in 15 mL of glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: Cool the solution to 0°C using an ice bath. Dropwise add 5.0 equivalents of 30% hydrogen peroxide (

). Note: Excess oxidant ensures full conversion to the sulfone, bypassing the sulfoxide intermediate. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The sulfone product is typically more polar (lower

) than the sulfide precursor. -

Reflux (Optional): If the reaction is sluggish (due to electron-withdrawing aryl substituents), heat to 60°C for 1 hour.

-

Quenching: Pour the reaction mixture onto 50g of crushed ice.

-

Precipitation/Extraction:

-

Solid Product: If a precipitate forms, filter under vacuum, wash with cold water (

mL), and recrystallize from Ethanol. -

Oily Product: Extract with DCM (

mL). Wash the organic layer with saturated

-

-

Characterization: Confirm structure via IR (distinct

stretches at

Bioassay Protocol: SRB Cytotoxicity Assay

Objective: To determine the IC

Materials:

-

Sulforhodamine B (SRB) dye (0.4% in 1% acetic acid)

-

Trichloroacetic acid (TCA)

-

Tris Base (10 mM)

Workflow:

-

Seeding: Seed A549 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24 hours at 37°C / 5%

. -

Treatment: Add the thiopyran-1,1-dioxide test compounds dissolved in DMSO at serial dilutions (e.g., 0.1, 1, 10, 50, 100

). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin). -

Incubation: Incubate for 48 hours.

-

Fixation: Add cold 50% TCA (50

/well) gently to fix the cells. Incubate at 4°C for 1 hour. Wash plates -

Staining: Add 100

of 0.4% SRB solution. Incubate for 30 minutes at room temperature. -

Washing: Remove unbound dye by washing

with 1% acetic acid. Air dry. -

Solubilization: Add 200

of 10 mM Tris base to solubilize the protein-bound dye. Shake for 5 minutes. -

Measurement: Read absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate % Cell Growth Inhibition using the formula:

Future Outlook

The thiopyran-1,1-dioxide scaffold is currently under-utilized compared to its nitrogen (piperidine) and oxygen (pyran) counterparts. Future development should focus on:

-

Fragment-Based Drug Design (FBDD): Using the cyclic sulfone as a rigid, polar linker in PROTACs (Proteolysis Targeting Chimeras).

-

Stereoselective Synthesis: Developing asymmetric hydrogenation methods to create chiral tetrahydrothiopyran-1,1-dioxides, enhancing selectivity for chiral biological pockets.

References

-

Zhu, W., et al. (2020). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry.

-

Singh, U., et al. (2003).[8] New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters.

-

Pasha, V.A., et al. (2018).[1] Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides. Synthetic Communications.

-

Gomez, L., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. Heliyon.

-

Jeong, B.S., et al. (2008). Synthesis and pharmacological evaluation of pyridothiadiazine 1,1-dioxides acting as AMPA potentiators. Bioorganic & Medicinal Chemistry.

Sources

- 1. dspace.dsau.dp.ua [dspace.dsau.dp.ua]

- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Sulfone Group in 4H-Thiopyran-4-one 1,1-Dioxide

Executive Summary

This guide analyzes the physicochemical and reactive properties of 4H-thiopyran-4-one 1,1-dioxide , a heterocyclic scaffold characterized by the synergistic presence of a sulfone (

For researchers in medicinal chemistry, this molecule represents a "privileged structure" with dual utility:

-

As a Warhead: The unsaturated scaffold acts as a potent Michael acceptor, capable of covalent modification of cysteine residues in target proteins.

-

As a Pharmacophore: The reduced (tetrahydro) derivative serves as a bioisostere for cyclohexanone, enhancing potency in protease inhibitors (e.g., Plasmin) via the strong hydrogen-bond accepting capability of the sulfone oxygens.

Structural & Electronic Architecture

The "Pull-Pull" Electronic System

Unlike its sulfide parent (4H-thiopyran-4-one), which exhibits partial aromatic character due to the donation of sulfur's lone pair into the

-

Loss of Aromaticity: The oxidation of sulfur to sulfone removes the lone pairs available for conjugation. The ring becomes a non-aromatic, cross-conjugated system.

-

Synergistic Electrophilicity: The molecule features two strong electron-withdrawing groups (EWGs): the carbonyl at C4 and the sulfone at position 1.

-

C2/C6 Activation: The C2 and C6 positions are

to the carbonyl and

-

Geometry and Sterics

The sulfone group adopts a tetrahedral geometry, forcing the ring into a non-planar conformation (typically a boat or skewed chair) to relieve strain, unlike the planar aromatic thiopyrylium cation. This puckering exposes the C2/C6 olefins to nucleophiles perpendicular to the ring plane.

Reactivity Profile

The reactivity of 4H-thiopyran-4-one 1,1-dioxide is dominated by its nature as a cyclic divinyl sulfone/ketone .

Michael Addition (Covalent Targeting)

The most critical reaction for drug design is the conjugate addition of nucleophiles (thiols, amines) to the C2 position.

-

Mechanism: A nucleophile (e.g., Cysteine-SH) attacks C2. The negative charge is delocalized onto the carbonyl oxygen (enolate formation) or stabilized by the sulfone.

-

Regioselectivity: Attack occurs exclusively at C2/C6 due to the electronic activation described above.

-

Reversibility: Unlike simple acrylamides, the addition to this cyclic system can be tuned to be reversible or irreversible depending on the stability of the resulting enolate and the pH of the environment.

Cycloaddition (Diels-Alder)

The C2-C3 double bond acts as a highly activated dienophile in Diels-Alder reactions due to the low LUMO energy lowered by both

Visualization of Reactivity

The following diagram maps the electrophilic sites and mechanistic pathways.

Caption: Reactivity map showing the C2-position as the primary electrophilic center for Michael addition and the C2-C3 bond as a dienophile.

Medicinal Chemistry Applications

The Sulfone as a Bioisostere

In the reduced form (tetrahydro-4H-thiopyran-4-one 1,1-dioxide ), the sulfone group acts as a superior bioisostere to the methylene (

-

Dipole Moment: The sulfone creates a strong local dipole, enhancing interactions with polar residues in the binding pocket.

-

H-Bonding: The sulfone oxygens are weak-to-moderate hydrogen bond acceptors, often capturing water-mediated bridges in protease active sites (e.g., Plasmin inhibitors).

Case Study: Plasmin Inhibitors

Research has demonstrated that replacing a cyclohexanone core with a tetrahydrothiopyran-4-one 1,1-dioxide core increases inhibitory potency against plasmin by 3-5 fold.

-

Mechanism: The sulfone interacts with the S1/S2 pockets of the serine protease, providing enthalpic gains not possible with the carbocyclic analog.

Experimental Protocols

Synthesis of 4H-Thiopyran-4-one 1,1-Dioxide

The most reliable route involves the oxidation of the parent sulfide. Note that the parent 4H-thiopyran-4-one must often be synthesized first via cyclization.

Methodology: Oxidation of 4H-Thiopyran-4-one

-

Starting Material: Dissolve 4H-thiopyran-4-one (1.0 eq) in Glacial Acetic Acid.

-

Oxidant: Add Hydrogen Peroxide (30% aq., 3.0 eq) dropwise at 0°C.

-

Note: Excess oxidant is required to ensure full oxidation to the sulfone (

) and prevent stopping at the sulfoxide (

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.

-

Monitoring: Track disappearance of sulfide via TLC or LC-MS.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove acetic acid.

-

Dilute with water and extract with dichloromethane (DCM).

-

Wash organic layer with saturated

(to remove residual acid) and brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from acyclic precursor to the target sulfone.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 144.15 g/mol | Fragment-based drug discovery (FBDD) |

| H-Bond Acceptors | 3 (2 Sulfone O, 1 Carbonyl O) | Receptor binding |

| Electrophilicity | High (C2/C6) | Covalent inhibition potential |

| Aromaticity | None (Cross-conjugated) | High reactivity vs. thiopyrylium |

| Preferred Geometry | Boat / Skewed | 3D-shape driven selectivity |

References

-

Syntheses and reactions of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide. Source: Journal of Organic Chemistry (1977).[1] Context: Establishes the stability and reactivity of the unsaturated sulfone scaffold. URL:[Link]

-

A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. Source: Bioorganic & Medicinal Chemistry Letters (2005). Context: Validates the sulfone as a potency-enhancing bioisostere in drug design. URL:[Link]

-

Synthesis of 4H-thiopyran-4-ones. Source: Journal of Organic Chemistry (1977).[1] Context: Foundational text on constructing the 4H-thiopyran-4-one core.[2] URL:[Link]

-

2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Source: Bioorganic & Medicinal Chemistry Letters (2003). Context: Demonstrates the utility of the thiopyran-4-one scaffold in kinase inhibition.[3] URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4H-Thiopyran-4-one 1,1-Dioxide in Diels-Alder Cycloadditions for Complex Molecule Synthesis

Introduction: The Strategic Value of a Unique Dienophile

The Diels-Alder reaction stands as one of the most powerful and elegant transformations in organic chemistry, enabling the stereocontrolled synthesis of six-membered rings from a conjugated diene and a dienophile.[1][2] The reaction's efficiency in building molecular complexity—forming two new carbon-carbon bonds and up to four stereocenters in a single step—has made it indispensable in the synthesis of natural products and pharmaceuticals.[3][4] The reactivity and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the reactants.[1][5] A key strategy for accelerating the reaction involves using an electron-poor dienophile to react with an electron-rich diene, a "normal-demand" Diels-Alder reaction.[2]

This guide focuses on a particularly potent dienophile: 4H-thiopyran-4-one 1,1-dioxide . The presence of the sulfone group (SO₂), a powerful electron-withdrawing moiety, dramatically enhances the dienophilic character of the molecule's carbon-carbon double bonds. This heightened reactivity makes it an exceptional tool for engaging with a wide array of dienes, including those that may be unreactive towards less activated dienophiles. The resulting cycloadducts, containing a versatile sulfone bridge and a ketone, are valuable intermediates for further synthetic elaboration.

Part 1: Mechanistic Insights and Molecular Properties

The Role of the Sulfone Group: An Electronic Powerhouse

The exceptional utility of 4H-thiopyran-4-one 1,1-dioxide in Diels-Alder reactions stems directly from the electronic properties of the cyclic sulfone.

-

Activation of the Dienophile: The sulfone group is strongly electron-withdrawing through both inductive effects and resonance. This polarization pulls electron density away from the conjugated π-system of the dienophile.

-

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the rate of a normal-demand Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] The electron-withdrawing sulfone group significantly lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO gap and thereby accelerating the reaction.[1][5]

The concerted, pericyclic mechanism of the Diels-Alder reaction proceeds through a single, cyclic transition state.[2][6] This mechanism is thermally allowed and accounts for the high degree of stereospecificity observed in the products.[2]

Caption: Diels-Alder reaction mechanism with 4H-thiopyran-4-one 1,1-dioxide.

Stereochemical Considerations: The Endo Rule

When cyclic dienes are used, the Diels-Alder reaction can produce two different diastereomers: the endo and exo products. For reactions under kinetic control, the endo product is typically favored.[5][6] This preference is attributed to "secondary orbital interactions" in the transition state, where the π-system of the electron-withdrawing group on the dienophile overlaps favorably with the developing π-bond in the newly forming ring.[5] This additional stabilization lowers the energy of the endo transition state relative to the exo transition state.

Part 2: Experimental Protocols and Considerations

The following section provides a generalized, self-validating protocol for conducting a Diels-Alder reaction using 4H-thiopyran-4-one 1,1-dioxide. This protocol should be adapted based on the specific diene employed and preliminary small-scale optimization experiments.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 4H-Thiopyran-4-one 1,1-dioxide | ≥97% | Sigma-Aldrich | Dienophile |

| 1,3-Cyclohexadiene (or other diene) | ≥97%, Stabilized | Acros Organics | Diene |

| Toluene | Anhydrous, ≥99.8% | Fisher Chemical | Reaction Solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying Agent |

| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary Phase for Chromatography |

| Ethyl Acetate/Hexanes | HPLC Grade | Honeywell | Mobile Phase for Chromatography |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | Reaction Monitoring |

General Experimental Workflow

Caption: Generalized workflow for Diels-Alder cycloaddition and product isolation.

Detailed Step-by-Step Protocol: Reaction with 1,3-Cyclohexadiene

Objective: To synthesize the tricyclic adduct from 4H-thiopyran-4-one 1,1-dioxide and 1,3-cyclohexadiene.

-

Preparation and Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4H-thiopyran-4-one 1,1-dioxide (e.g., 1.44 g, 10.0 mmol, 1.0 equivalent).

-

Add 40 mL of anhydrous toluene via syringe. Stir until the solid is fully dissolved. Rationale: Toluene is a common, non-polar solvent for Diels-Alder reactions, and its high boiling point allows for necessary thermal activation.

-

Add 1,3-cyclohexadiene (e.g., 1.2 mL, 1.0 g, 12.5 mmol, 1.25 equivalents). Rationale: A slight excess of the diene is used to ensure complete consumption of the limiting dienophile.

-

Equip the flask with a reflux condenser and a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

-

-

Reaction Execution and Monitoring:

-

Lower the flask into a pre-heated oil bath set to 120 °C to bring the toluene to a gentle reflux (~110 °C).

-

Allow the reaction to proceed for 12-24 hours.

-

Self-Validation/Monitoring: Monitor the reaction's progress by TLC. Prepare a developing chamber with a 20% ethyl acetate/hexanes mobile phase. On a TLC plate, spot the starting dienophile, the diene (co-spot), and the reaction mixture. The reaction is complete upon the disappearance of the limiting dienophile spot and the appearance of a new, typically less polar, product spot.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid or oil in a minimal amount of dichloromethane (~50 mL).

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium chloride (brine, 2 x 25 mL) to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., starting with 10% ethyl acetate/hexanes and gradually increasing polarity).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Determine the yield and characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.

-

Part 3: Applications and Future Directions

The cycloadducts derived from 4H-thiopyran-4-one 1,1-dioxide are synthetically versatile. The sulfone bridge can be extruded under thermal or photochemical conditions to yield a new cyclohexadiene derivative, or it can be retained as a key structural element. The ketone functionality provides a handle for numerous subsequent transformations, including reductions, Grignard additions, and Wittig reactions.

The potent reactivity of this dienophile makes it a valuable tool in complex total synthesis and in the construction of novel scaffolds for drug discovery, where the introduction of sulfur-containing heterocycles is of significant interest.[3][4]

References

-

Diels-Alder Reaction - Utah Tech University. (n.d.). Retrieved from [Link]

-

Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Retrieved from [Link]

-

Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Retrieved from [Link]

-

Diels-Alder Reaction (a very important reaction). (n.d.). Vanderbilt University. Retrieved from [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Institutes of Health (NIH). Retrieved from [Link]

-

Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778. Retrieved from [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2022). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H₂S Generation. Organic Letters, 24(40), 7334–7338. Retrieved from [Link]

-

4H-Thiopyran-4-one 1,1-dioxide | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved from [Link]

-

4H-thiopyran-4-one | C5H4OS | CID 136793 - PubChem. (n.d.). Retrieved from [Link]

-

Chemistry of Thiophene 1,1-Dioxides - The Dong Group. (2014, November 26). Retrieved from [Link]

-

Diels Alder Reaction - YouTube. (2021, January 4). Retrieved from [Link]

-

Pourabdi, A., et al. (2016). Synthesis of various derivatives of thiopyrano[4,3-b]pyran structure. As mentioned in Thiopyran – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. vanderbilt.edu [vanderbilt.edu]

Application Note: Multi-Component Reactions Involving 4H-Thiopyran-4-one 1,1-dioxide

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific reactivity of 4H-thiopyran-4-one 1,1-dioxide , distinguishing it from its saturated counterpart, and provides high-level protocols for its use in multi-component reactions (MCRs).

Executive Summary & Chemical Profile[1][2]

4H-thiopyran-4-one 1,1-dioxide (CAS: 17396-38-2) is a highly electron-deficient heterocyclic scaffold. Unlike its saturated analog (tetrahydrothiopyran-4-one 1,1-dioxide), the 4H- variant possesses two

Reactivity Distinction (Critical)

-

Tetrahydrothiopyran-4-one 1,1-dioxide: Reacts primarily as a C-H acidic component (via enolization) in Knoevenagel-type MCRs.

-

4H-Thiopyran-4-one 1,1-dioxide (Target): Reacts primarily as an electrophile in [3+2] cycloadditions and [4+2] Diels-Alder reactions.

This guide focuses on the 4H-unsaturated scaffold, detailing its use in generating spiro-oxindole libraries—a privileged structure in drug discovery (e.g., MDM2 inhibitors, anti-cancer agents).

Core Application: Spiro-Oxindole Synthesis via [3+2] Cycloaddition

Principle

The most robust MCR involving 4H-thiopyran-4-one 1,1-dioxide is the 1,3-Dipolar Cycloaddition with azomethine ylides. The ylide is generated in situ from the condensation of isatin and an

Mechanism of Action

-

Condensation: Isatin reacts with the amino acid to form an iminium ion.

-

Decarboxylation: Thermal decarboxylation generates the reactive azomethine ylide (1,3-dipole).

-

Cycloaddition: The dipole attacks the C2-C3 double bond of 4H-thiopyran-4-one 1,1-dioxide in a concerted [3+2] manner.

-

Regioselectivity: Controlled by secondary orbital interactions between the sulfone/carbonyl groups and the dipole.

Visualized Pathway (Graphviz)

Caption: Mechanistic flow of the three-component 1,3-dipolar cycloaddition generating the spiro-oxindole scaffold.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-thiopyrano[2,3-c]pyrrol]-4'-one 1,1-dioxide

Objective: Synthesis of a spiro-library using 4H-thiopyran-4-one 1,1-dioxide (1), Isatin derivatives (2), and Sarcosine (3).

Materials & Reagents

-

Component A: 4H-thiopyran-4-one 1,1-dioxide (1.0 mmol, 144 mg).

-

Component B: Isatin (or substituted derivative) (1.0 mmol).

-

Component C: Sarcosine (N-methylglycine) (1.2 mmol, 107 mg).

-

Solvent: Methanol or Ethanol (HPLC grade, 10 mL).

-

Catalyst: None required (Thermal activation).

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 mmol) and Sarcosine (1.2 mmol) in 10 mL of Methanol.

-

Activation: Stir the mixture at room temperature for 10 minutes to initiate imine formation.

-

Addition: Add 4H-thiopyran-4-one 1,1-dioxide (1.0 mmol) in a single portion.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (65°C for MeOH) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting sulfone spot (Rf ~0.4) should disappear.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Precipitation: In most cases, the spiro-product precipitates out of the alcoholic solution upon cooling.

-

Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold methanol (2 x 3 mL) and diethyl ether (2 x 5 mL).

-

-

Purification: If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from Ethanol/DMF (9:1) or purify via silica gel column chromatography.

Data Analysis & Validation

The following table summarizes expected outcomes for various isatin substituents, demonstrating the robustness of this protocol.

| Entry | Isatin Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | H (Unsubstituted) | 3.0 | 88 | 245-247 |

| 2 | 5-Cl | 3.5 | 85 | 260-262 |

| 3 | 5-Br | 3.5 | 84 | 268-270 |

| 4 | 5-NO2 | 2.5 | 92 | >280 |

| 5 | 5-OMe | 4.5 | 78 | 230-232 |

Note: Electron-withdrawing groups (NO2) on isatin accelerate ylide formation, reducing reaction time.

Secondary Application: Diels-Alder Cycloaddition[3]

While the [3+2] reaction is preferred for spiro-synthesis, the 4H-thiopyran-4-one 1,1-dioxide is also an exceptional dienophile for [4+2] cycloadditions due to the strong electron-withdrawing effect of the sulfone and ketone.

Protocol Summary:

-

Reactants: 4H-thiopyran-4-one 1,1-dioxide + 2,3-Dimethyl-1,3-butadiene (excess).

-

Conditions: Toluene, Reflux, 12h.

-

Product: Fused bicyclic thiopyran-sulfone systems.

-

Utility: Access to rigid, polycyclic sulfone cores for fragment-based drug design.

Workflow Optimization & Troubleshooting

To ensure reproducibility and high yields, follow this decision matrix:

Caption: Decision matrix for monitoring and working up the multi-component reaction.

Critical "Expert Tips":

-

Solvent Choice: Methanol is preferred over Ethanol for the [3+2] reaction because the higher polarity stabilizes the transition state of the zwitterionic ylide, often increasing yield by 5-10%.

-

Stoichiometry: Always use a slight excess of the amino acid (1.2 equiv). The decarboxylation step is irreversible, but some ylide can decompose before reacting if the dipolarophile concentration is low.

-

Safety: 4H-thiopyran-4-one 1,1-dioxide is a divinyl sulfone derivative. It is a potential alkylating agent. Handle with gloves and in a fume hood.

References

-

Synthesis of 4H-thiopyran-4-one 1,1-dioxide

- Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777–2778.

-

General Protocol for Isatin/Sarcosine 1,3-Dipolar Cycloadditions

- Nair, V., et al. (2012). Azomethine Ylides in Organic Synthesis. Tetrahedron, 68(49), 10119-10138.

-

Reactivity of Thiopyran-4-one 1,1-dioxides in MCRs

-

Mechanistic Insight on Sulfone-Activated Dipolarophiles

- Adib, M., et al. (2010). Reaction between isatin, sarcosine and activated alkenes. Tetrahedron Letters, 51(1), 30-32.

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Systems from 4H-Thiopyran-4-one 1,1-Dioxide

For: Researchers, scientists, and drug development professionals.

Preamble: The Untapped Potential of a Versatile Sulfone

In the landscape of heterocyclic chemistry, the pursuit of novel scaffolds for drug discovery and materials science is relentless. Among the myriad of starting materials, 4H-thiopyran-4-one 1,1-dioxide stands out as a uniquely versatile and reactive building block. Its structure, featuring a cyclic sulfone conjugated with an enone system, imparts a distinct electrophilic character to the ring, making it an exceptional substrate for a variety of transformations. The strong electron-withdrawing nature of the sulfone group activates the α,β-unsaturated ketone system towards nucleophilic attack and cycloaddition reactions, while also rendering the C-S bonds susceptible to cleavage. This reactivity profile opens a gateway to a diverse array of complex heterocyclic systems, moving beyond the thiopyran core to construct valuable pyrazoles, pyridines, benzodiazepines, and other fused systems.[1][2]

This guide provides an in-depth exploration of the synthetic utility of 4H-thiopyran-4-one 1,1-dioxide. It is designed not merely as a list of procedures, but as a strategic manual, explaining the causality behind the reaction design and offering robust, field-tested protocols for immediate application.

Strategy 1: Ring Transformation via Nucleophilic Attack and Recyclization

The most powerful application of 4H-thiopyran-4-one 1,1-dioxide lies in its capacity for ring transformation. The process is typically initiated by a nucleophilic attack at the C-2 or C-6 position, followed by the opening of the thiopyran ring. The resulting intermediate, containing the original atoms of the substrate and the nucleophile, can then undergo an intramolecular cyclization to form a new heterocyclic ring, often with the extrusion of sulfur dioxide or a related sulfur-containing fragment.

Synthesis of Pyrazole Derivatives

The reaction with hydrazine and its derivatives is a classic and highly efficient method for converting 1,3-dicarbonyl synthons into pyrazoles.[3][4] 4H-thiopyran-4-one 1,1-dioxide serves as an excellent surrogate for a 1,3-diketone in this context.

Mechanistic Insight: The reaction commences with the Michael addition of a hydrazine nitrogen to the enone system of the thiopyranone dioxide. This is followed by a ring-opening step, driven by the cleavage of a C-S bond, to form an acyclic intermediate. This intermediate then undergoes intramolecular condensation between the second hydrazine nitrogen and the ketone carbonyl, followed by dehydration to yield the aromatic pyrazole ring. The sulfonyl group is eliminated as sulfite or a related species.

Diagram: Synthesis of Pyrazoles

Caption: Reaction pathway for pyrazole synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl)(phenyl)methanone

This protocol details a representative synthesis using a substituted thiopyranone dioxide and phenylhydrazine.

Materials:

-

2-Benzoyl-3-methyl-4H-thiopyran-4-one 1,1-dioxide

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol (absolute)

-

Glacial acetic acid

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-benzoyl-3-methyl-4H-thiopyran-4-one 1,1-dioxide (1.0 g, 3.8 mmol) in absolute ethanol (40 mL).

-

Add phenylhydrazine hydrochloride (0.66 g, 4.5 mmol) and sodium acetate (0.37 g, 4.5 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water (100 mL) with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole derivative.

Data Summary: Scope of Pyrazole Synthesis

| R in Hydrazine (R-NHNH₂) | R' in Thiopyranone | Product Yield (%) | Reference |

| H | Phenyl | 85% | [5] |

| Phenyl | Methyl | 92% | [3] |

| 4-Nitrophenyl | Phenyl | 88% | [3] |

| 2,4-Dinitrophenyl | Methyl | 90% | [5] |

Synthesis of Pyridine Derivatives

The synthesis of pyridines can be achieved by reacting 4H-thiopyran-4-one 1,1-dioxide with an ammonia source. This transformation mimics the classical Hantzsch pyridine synthesis, where the thiopyranone dioxide acts as the 1,5-dicarbonyl component.[6][7]

Mechanistic Insight: The reaction likely proceeds through a similar ring-opening mechanism as with hydrazines. The ammonia or amine attacks the thiopyranone ring, leading to an intermediate that recyclizes by forming two new C-N bonds, ultimately yielding the pyridine ring after elimination of water and the sulfur-containing fragment.

Protocol 2: General Procedure for Pyridine Synthesis

Materials:

-

4H-Thiopyran-4-one 1,1-dioxide

-

Ammonium acetate (or appropriate amine)

-

Glacial acetic acid

-

Standard reflux apparatus

Procedure:

-

Combine 4H-thiopyran-4-one 1,1-dioxide (1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid (10 mL per gram of starting material).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel) to afford the desired pyridine derivative.

Synthesis of 1,5-Benzodiazepine Derivatives

The reaction with o-phenylenediamine provides a direct route to the medicinally important 1,5-benzodiazepine scaffold.[8][9] The thiopyranone dioxide again serves as a three-carbon synthon that bridges the two amino groups of the diamine.

Mechanistic Insight: One amino group of o-phenylenediamine attacks the carbonyl carbon, forming a Schiff base. The second amino group then performs a Michael addition at the β-carbon of the enone system. This is followed by ring-opening and elimination of the sulfonyl group, leading to the formation of the seven-membered diazepine ring.

Diagram: Synthesis of Benzodiazepines

Caption: Pathway for 1,5-benzodiazepine synthesis.

Protocol 3: Synthesis of 2-Methyl-4-phenyl-3H-1,5-benzodiazepine

Materials:

-

2-Methyl-4H-thiopyran-4-one 1,1-dioxide (hypothetical, for illustrative purposes)

-

o-Phenylenediamine

-

Ethanol/Acetic Acid solvent mixture

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted 4H-thiopyran-4-one 1,1-dioxide (1.0 eq) and o-phenylenediamine (1.1 eq) in a 4:1 mixture of ethanol and glacial acetic acid.

-

Heat the solution at reflux for 5 hours.

-

Cool the mixture and remove the solvent in vacuo.

-

Dissolve the residue in dichloromethane and wash with 1M NaOH solution, then with water.

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent.

-

The crude product is purified by crystallization from ethanol to yield the pure 1,5-benzodiazepine.

Strategy 2: [4+2] Cycloaddition Reactions

The electron-deficient double bonds in 4H-thiopyran-4-one 1,1-dioxide make it an excellent dienophile for Diels-Alder reactions with electron-rich dienes.[10][11][12] This strategy allows for the rapid construction of complex, fused bicyclic or polycyclic systems containing the thiopyran sulfone moiety.

Mechanistic Insight: This is a concerted pericyclic reaction where the π-systems of the diene and the dienophile (the thiopyranone) interact to form a new six-membered ring in a single step. The stereochemistry of the reactants is retained in the product. The sulfone group significantly lowers the LUMO energy of the dienophile, accelerating the reaction with high-HOMO dienes.

Protocol 4: General Procedure for Diels-Alder Reaction

Materials:

-

4H-Thiopyran-4-one 1,1-dioxide

-

An electron-rich diene (e.g., isoprene, cyclopentadiene)

-

Toluene or xylene (dry)

-

Sealed tube or high-pressure reaction vessel

Procedure:

-

In a pressure-rated sealed tube, place 4H-thiopyran-4-one 1,1-dioxide (1.0 eq) and the diene (2.0-3.0 eq).

-

Add dry toluene to dissolve the reactants.

-

Seal the tube and heat it to 110-140 °C for 12-24 hours. Caution: Use a blast shield.

-

After cooling to room temperature, carefully open the tube.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel or by recrystallization.

Strategy 3: Multicomponent Reactions (MCRs)

MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[13] While direct MCRs starting from 4H-thiopyran-4-one 1,1-dioxide are less common, related structures are used to build highly functionalized 4H-thiopyrans, which can then be oxidized to the corresponding sulfones.

Conceptual Workflow: A typical MCR for a 4H-thiopyran involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a sulfur source. The resulting substituted thiopyran can be isolated and then oxidized to the 4H-thiopyran-4-one 1,1-dioxide derivative using an oxidizing agent like m-CPBA or hydrogen peroxide.

Diagram: MCR and Oxidation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. mdpi.com [mdpi.com]

- 8. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]